molecular formula C2H8N2O3 B13831740 Dimethylazanium;nitrate

Dimethylazanium;nitrate

Cat. No.: B13831740
M. Wt: 108.10 g/mol
InChI Key: PNPNMXIOVGWFOM-UHFFFAOYSA-O
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Description

Dimethylazanium nitrate refers to a class of quaternary ammonium salts comprising a dimethylazanium cation paired with a nitrate anion (NO₃⁻). The general structure of the dimethylazanium cation is [(CH₃)₂NH₂]⁺, though derivatives often feature additional substituents, such as aromatic or heterocyclic groups, which influence their chemical and physical properties. For example, [(5-Bromo-1H-indol-3-yl)methyl]dimethylazanium nitrate (Fig. 1) demonstrates a complex cation with a bromo-indole moiety, forming a hydrogen-bonded crystalline structure that stabilizes the compound .

Properties

Molecular Formula

C2H8N2O3

Molecular Weight

108.10 g/mol

IUPAC Name

dimethylazanium;nitrate

InChI

InChI=1S/C2H7N.NO3/c1-3-2;2-1(3)4/h3H,1-2H3;/q;-1/p+1

InChI Key

PNPNMXIOVGWFOM-UHFFFAOYSA-O

Canonical SMILES

C[NH2+]C.[N+](=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylazanium;nitrate can be synthesized through the reaction of dimethylamine with nitric acid. The reaction typically involves the following steps:

    Reaction: Dimethylamine is reacted with concentrated nitric acid.

    Neutralization: The resulting solution is neutralized to form the dimethylammonium nitrate salt.

    Crystallization: The salt is then crystallized from the solution.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Continuous Reaction: A continuous flow of dimethylamine and nitric acid is maintained to ensure a steady production rate.

    Purification: The product is purified through crystallization and filtration to remove any impurities.

    Drying: The final product is dried to obtain the pure this compound crystals.

Chemical Reactions Analysis

Types of Reactions

Dimethylazanium;nitrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different nitrogen oxides.

    Reduction: Under certain conditions, it can be reduced to form dimethylamine and other nitrogen-containing compounds.

    Substitution: It can participate in substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed to replace the nitrate group.

Major Products Formed

    Oxidation: Nitrogen oxides such as NO₂ and NO.

    Reduction: Dimethylamine and other amines.

    Substitution: Compounds with different functional groups replacing the nitrate.

Scientific Research Applications

Dimethylazanium;nitrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.

    Biology: It is studied for its effects on biological systems and its potential use in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of explosives and propellants due to its energetic properties.

Mechanism of Action

The mechanism of action of dimethylazanium;nitrate involves its interaction with various molecular targets. In biological systems, it can act as a source of nitrate ions, which can participate in various biochemical pathways. The nitrate ions can be reduced to nitric oxide, a signaling molecule involved in vasodilation and other physiological processes.

Comparison with Similar Compounds

Key Properties :

  • Synthesis: Typically synthesized via alkylation of amines or cyclization reactions using coupling agents like HATU ([dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)-methylidene]-dimethylazanium hexafluorophosphate) .
  • Applications : Used in algal inhibition studies due to bioactive indole derivatives and in crystallography for analyzing supramolecular interactions .
  • Safety: Limited explicit data, but related azanium compounds (e.g., tetramethylazanium oxido nitrite) require precautions due to toxicity .

Comparison with Similar Compounds

Ammonium Nitrate (NH₄NO₃)

Structural Differences :

  • Cation : Ammonium (NH₄⁺) vs. dimethylazanium [(CH₃)₂NH₂]⁺. The latter’s organic substituents increase hydrophobicity.
  • Anion: Shared nitrate (NO₃⁻).

Property Comparison :

Property Dimethylazanium Nitrate Ammonium Nitrate
Stability Stable crystalline structure Hygroscopic; decomposes explosively
Applications Research (e.g., algal inhibition ) Fertilizers, explosives
Hazards Moderate toxicity (inferred) High risk of detonation under heat

Key Insight: The organic cation in dimethylazanium nitrate reduces hygroscopicity compared to NH₄NO₃, making it less prone to accidental combustion but limits large-scale industrial use.

Dimethylazanium Chloride (Methylene Blue)

Structural Differences :

  • Anion: Chloride (Cl⁻) vs. nitrate (NO₃⁻).
  • Cation: Methylene blue features a phenothiazinium core: [(7-dimethylamino)phenothiazin-3-ylidene]dimethylazanium⁺ .

Property Comparison :

Property Dimethylazanium Nitrate Methylene Blue (Cl⁻)
Solubility Moderate in polar solvents High water solubility
Applications Crystallography, bioactivity Dyeing, adsorption studies
Toxicity Limited data Low acute toxicity

Key Insight : The nitrate anion’s weaker coordination compared to chloride may reduce ionic strength, affecting solubility and interaction with biological targets.

SM21 (Dimethylazanium Perchlorate)

Structural Differences :

  • Anion: Perchlorate (ClO₄⁻) vs. nitrate (NO₃⁻).
  • Cation : SM21 features a cyclohexadienylidene group: [4-(2-(2,6-di-tert-butylpyran-4-ylidene)ethylidene)cyclohexa-2,5-dien-1-ylidene]dimethylazanium⁺ .

Property Comparison :

Property Dimethylazanium Nitrate SM21 (ClO₄⁻)
Reactivity Moderate High (ClO₄⁻ is a strong oxidizer)
Applications Research Antifungal agent
Toxicity Unknown Nephrotoxic

Key Insight: The choice of anion significantly impacts reactivity and safety.

Basic Violet 3 (Dimethylazanium Chloride Derivative)

Structural Differences :

  • Cation: Aromatic bis-dimethylamino structure: [4-[bis(4-(dimethylamino)phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]dimethylazanium⁺ .
  • Anion : Chloride (Cl⁻).

Property Comparison :

Property Dimethylazanium Nitrate Basic Violet 3 (Cl⁻)
Applications Scientific research Textile dyeing
Stability Thermally stable Lightfast, heat-resistant
Hazards Limited data Suspected carcinogen

Key Insight : Extended conjugation in the cation enhances stability and optical properties, making Basic Violet 3 suitable for industrial dyeing.

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